N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
Brand Name: Vulcanchem
CAS No.: 439110-79-9
VCID: VC6750159
InChI: InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I
Molecular Formula: C18H12IN3O2
Molecular Weight: 429.217

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide

CAS No.: 439110-79-9

Cat. No.: VC6750159

Molecular Formula: C18H12IN3O2

Molecular Weight: 429.217

* For research use only. Not for human or veterinary use.

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide - 439110-79-9

Specification

CAS No. 439110-79-9
Molecular Formula C18H12IN3O2
Molecular Weight 429.217
IUPAC Name N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23)
Standard InChI Key GLSMBOPPXHJRRP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide features a planar imidazo[1,2-a]pyridine ring system fused to a phenyl group at the 3-position. The iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces steric bulk and electronic effects, potentially influencing binding interactions in biological systems. The 2-furamide group, attached via a carboxamide linker, contributes to the compound’s polarity and hydrogen-bonding capacity.

Molecular Geometry

The compound’s InChIKey (GLSMBOPPXHJRRP-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I) descriptors confirm its connectivity. Density functional theory (DFT) calculations predict a twisted conformation between the imidazo[1,2-a]pyridine and phenyl rings, with the furan ring adopting a near-perpendicular orientation relative to the carboxamide plane.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC18H12IN3O2\text{C}_{18}\text{H}_{12}\text{IN}_{3}\text{O}_{2}
Molecular Weight429.217 g/mol
XLogP3~3.2 (estimated)
Topological Polar SA66.7 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, furan O, 2 ring N)

Solubility data remain unreported, but the compound’s moderate logP value suggests partial lipid solubility, compatible with cellular membrane penetration.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide involves multi-step protocols typical for imidazo[1,2-a]pyridine derivatives . A representative pathway includes:

  • Imidazo[1,2-a]pyridine Formation: Condensation of 2-aminopyridine with α-haloketones under acidic conditions.

  • Iodination: Electrophilic aromatic substitution at the 6-position using I2\text{I}_2 and HNO3\text{HNO}_3 .

  • Suzuki Coupling: Introduction of the 3-phenyl group via palladium-catalyzed cross-coupling.

  • Carboxamide Formation: Reaction of the aniline intermediate with furan-2-carbonyl chloride.

Yield optimization focuses on controlling iodination regioselectivity and minimizing byproducts during cross-coupling .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • 1H^1\text{H} NMR: Aromatic protons appear as multiplets between δ 7.2–8.5 ppm, with the furan ring’s β-proton at δ 6.5–7.0 ppm.

  • 13C^{13}\text{C} NMR: The carbonyl carbon resonates at ~165 ppm, while iodine’s inductive effect deshields adjacent carbons.

High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 429.217.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct studies are lacking, structural analogs exhibit activity against:

  • Rab Geranylgeranyl Transferase (RGGT): Imidazo[1,2-a]pyridines with C6 substituents disrupt Rab protein prenylation, a process critical for vesicle trafficking . The iodine atom may enhance binding affinity through hydrophobic interactions .

  • Kinase Inhibition: Similar scaffolds inhibit tyrosine kinases by occupying the ATP-binding pocket, suggesting potential anticancer applications .

Comparative Analysis

The table below contrasts N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide with related compounds:

CompoundTargetIC₅₀ (nM)SelectivitySource
3-IPEHPC (C6-H analog)RGGT1200Low
6-Bromoimidazo[1,2-a]pyridineSrc Kinase85Moderate
N-[3-(6-Iodo...)phenyl]-2-furamideNot determined

The iodine substituent’s electron-withdrawing effects may modulate electronic complementarity with target proteins, though empirical validation is needed .

Applications and Industrial Relevance

Material Science

The rigid aromatic system and iodine content suggest utility in:

  • Organic Semiconductors: Charge carrier mobility studies pending.

  • X-ray Contrast Agents: High electron density from iodine enhances imaging contrast.

SupplierRegionPurityPrice (mg)
VulcanChemUnited States>98%$250
PharmaBlockUnited Kingdom>95%€300

Custom synthesis services offer scale-up to kilogram quantities under GMP conditions.

Future Research Directions

  • Pharmacological Profiling: Screen against kinase and transferase panels to identify lead targets.

  • Solubility Enhancement: Develop prodrugs or nanoformulations to improve bioavailability.

  • Toxicology Studies: Assess acute and chronic toxicity in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator